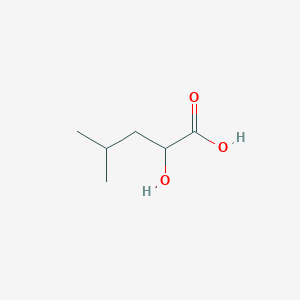

Acide 2-hydroxy-4-méthylpentanoïque

Vue d'ensemble

Description

Applications De Recherche Scientifique

2-Hydroxyisocaproic acid has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various organic compounds.

Medicine: It has been investigated for its potential to enhance muscle recovery and reduce muscle atrophy.

Industry: It is used as a natural antimicrobial agent in food preservation due to its efficacy against both Gram-positive and Gram-negative bacteria

Mécanisme D'action

Target of Action

The primary target of 2-Hydroxy-4-methylpentanoic acid, also known as DL-leucic acid, is certain fungal species . This compound has been reported to exhibit antifungal activity , suggesting that it interacts with components of fungal cells to inhibit their growth.

Mode of Action

While the exact mode of action of DL-leucic acid is not fully understood, it is believed to interact with its targets, i.e., fungal cells, in a way that inhibits their growth . This could involve disrupting essential cellular processes or structures, thereby impairing the ability of the fungi to proliferate.

Biochemical Pathways

DL-leucic acid is derived from the metabolism of branched-chain amino acids . It belongs to the 2-hydroxycarboxylic acid group of amino acid metabolites . It has been found that Clostridium butyricum, an anaerobic bacteria, can synthesize 2-Hydroxy-4-methylpentanoic acid when fed with L-leucine .

Pharmacokinetics

It has been found in different areas of the human gut , suggesting that it may be absorbed and distributed in the body following ingestion. It has also been detected in the urine of certain patients , indicating that it is metabolized and excreted by the body.

Result of Action

The primary result of DL-leucic acid’s action is the inhibition of fungal growth . This antifungal activity makes it a potential candidate for use in bio-preservation . Moreover, it has been suggested that DL-leucic acid may have anabolic properties due to its similarity to leucine, an amino acid important in the synthesis of muscle .

Action Environment

The action of DL-leucic acid can be influenced by various environmental factors. For instance, its synthesis by Clostridium butyricum is greatly increased when the bacteria is fed with L-leucine . Furthermore, it has been found in the products of several different bacteria as a part of their fermentation processes , suggesting that the production and action of DL-leucic acid can be influenced by the microbial environment.

Analyse Biochimique

Biochemical Properties

2-Hydroxy-4-methylpentanoic acid has been found to have fungicidal properties . It can be synthesized by a number of different strains of Clostridium butyricum, an anaerobic bacteria sold as a probiotic that is also common in the fermentation of soured milk and cheeses . The bacteria’s synthesis of 2-Hydroxy-4-methylpentanoic acid greatly increased when fed with L-leucine, causing researchers to believe that it can turn L-leucine into its corresponding 2-hydroxyacid derivative .

Cellular Effects

2-Hydroxy-4-methylpentanoic acid has been found in different areas of the human gut . It has been isolated in amniotic fluid , and the urine of a patient with dihydrolipoyl dehydrogenase deficiency , and a different patient with short gut syndrome, seemingly the product of unusual bacterial metabolism .

Molecular Mechanism

It is believed that it works in synergy with other organic acids . It has been suggested that 2-Hydroxy-4-methylpentanoic acid can convert L-leucine into its corresponding 2-hydroxyacid derivative .

Temporal Effects in Laboratory Settings

In a study on muscle atrophy in rats, wherein a group of rats had their hindlimbs immobilized with a cast for a week, and some were fed a diet of 5% 2-Hydroxy-4-methylpentanoic acid. Both the 2-Hydroxy-4-methylpentanoic acid group and the control had similar muscular atrophy, the 2-Hydroxy-4-methylpentanoic acid group had no observed change in muscle protein synthesis from before they were casted .

Dosage Effects in Animal Models

The effects of 2-Hydroxy-4-methylpentanoic acid vary with different dosages in animal models. There has been little human research on the subject, and what has been done suggests that 2-Hydroxy-4-methylpentanoic acid is not as effective as other similar options .

Metabolic Pathways

2-Hydroxy-4-methylpentanoic acid is involved in the metabolism of Clostridium butyricum . It has been found that 2-Hydroxy-4-methylpentanoic acid can be synthesized by a number of different strains of Clostridium butyricum .

Méthodes De Préparation

L'acide 2-hydroxyisocaproïque peut être synthétisé par la voie de dégradation de la leucine. En milieu industriel, il est souvent produit par fermentation utilisant des bactéries lactiques . La voie de synthèse implique la conversion de la leucine en acide cétoisocaproïque, qui est ensuite réduit en acide 2-hydroxyisocaproïque par les déshydrogénases hydroxyisocaproate .

Analyse Des Réactions Chimiques

L'acide 2-hydroxyisocaproïque subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former de l'acide cétoisocaproïque.

Réduction : La réduction de l'acide cétoisocaproïque en acide 2-hydroxyisocaproïque est une étape clé de sa synthèse.

Substitution : Il peut participer à des réactions de substitution où le groupe hydroxyle est remplacé par d'autres groupes fonctionnels.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions sont l'acide cétoisocaproïque et divers dérivés substitués .

Applications de la recherche scientifique

L'acide 2-hydroxyisocaproïque a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme précurseur dans la synthèse de divers composés organiques.

Médecine : Il a été étudié pour son potentiel à améliorer la récupération musculaire et à réduire l'atrophie musculaire.

Industrie : Il est utilisé comme agent antimicrobien naturel dans la conservation des aliments en raison de son efficacité contre les bactéries Gram-positives et Gram-négatives

Mécanisme d'action

Le mécanisme par lequel l'acide 2-hydroxyisocaproïque exerce ses effets implique la pénétration des membranes cellulaires bactériennes, provoquant une dépolarisation, une rupture des membranes et une fuite subséquente du contenu cellulaire, conduisant à la mort cellulaire . Ce composé cible l'enveloppe cellulaire bactérienne, le rendant efficace contre la détérioration des aliments et les bactéries pathogènes d'origine alimentaire .

Comparaison Avec Des Composés Similaires

L'acide 2-hydroxyisocaproïque est unique par rapport à d'autres composés similaires en raison de son double rôle dans la musculation et l'activité antimicrobienne. Les composés similaires comprennent :

Acide bêta-hydroxy-bêta-méthylbutyrique : Un autre métabolite de la leucine connu pour ses propriétés de musculation.

Acide cétoisocaproïque : Un intermédiaire dans la synthèse de l'acide 2-hydroxyisocaproïque.

Acide alpha-hydroxyisocaproïque : Un isomère structurel avec des activités biologiques différentes.

Activité Biologique

2-Hydroxy-4-methylpentanoic acid (HMHA) is a compound of significant interest due to its biological activity and potential therapeutic applications. This article explores its biochemical properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Overview

2-Hydroxy-4-methylpentanoic acid, particularly the (R)-enantiomer, is closely related to leucine metabolism and has been identified in various biological systems, including humans and certain microorganisms. It plays a crucial role in metabolic pathways and interacts with several enzymes, notably those involved in amino acid metabolism.

Enzyme Interaction

The primary mechanism through which HMHA exerts its biological effects is by inhibiting histone deacetylases (HDACs). This inhibition leads to hyperacetylation of histone proteins, which can significantly alter gene expression and cellular processes:

- Targets : HDAC1, HDAC2, HDAC3, HDAC6, HDAC8, and HDAC10.

- Result : Modulation of gene expression related to cell cycle progression and metabolic pathways.

Biochemical Pathways

HMHA is involved in the metabolism of branched-chain amino acids (BCAAs), particularly leucine. Its conversion from leucine involves several key enzymes:

- Leucine Dehydrogenase

- Branched-Chain Alpha-Keto Acid Dehydrogenase Complex

These interactions facilitate the conversion of leucine into its corresponding keto acid and subsequently into HMHA .

Cellular Effects

HMHA influences various cellular processes:

- Energy Metabolism : It enhances metabolic activity and improves energy balance at low doses.

- Cell Signaling : Modulates signaling pathways related to stress responses and energy metabolism.

- Gene Expression : Affects genes involved in metabolic pathways and stress responses.

Pharmacokinetics

Research indicates that HMHA has good bioavailability similar to other related compounds such as alpha-lipoic acid. It is effectively absorbed within biological systems, contributing to its functional roles.

1. Bioconversion Studies

A study demonstrated that Clostridium butyricum can convert L-leucine into D-2-hydroxy-4-methylpentanoic acid via a stereospecific bioconversion process. This conversion highlights the metabolic versatility of this bacterium and opens avenues for further research into amino acid metabolism .

2. Metabolite Profiles in Silage

In lactic acid bacteria (LAB) studies involving grass silage, elevated concentrations of HMHA were detected. This finding suggests that HMHA may play a role in fermentation processes and could influence the nutritional quality of silage .

Data Table: Biological Activity Overview

| Aspect | Description |

|---|---|

| Compound Name | 2-Hydroxy-4-methylpentanoic acid |

| Enantiomer | (R)-2-Hydroxy-4-methylpentanoic acid |

| Key Targets | Histone deacetylases (HDACs) |

| Biochemical Role | Involved in leucine metabolism; modulates energy metabolism |

| Effects on Cells | Enhances metabolic activity; alters gene expression |

| Pharmacokinetics | Good bioavailability; effective absorption |

Propriétés

IUPAC Name |

2-hydroxy-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-4(2)3-5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVRFTAZAXQPQHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54641-21-3 (mono-hydrochloride salt) | |

| Record name | alpha-Hydroxyisocaproic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80862047 | |

| Record name | Pentanoic acid, 2-hydroxy-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Leucinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000665 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

249.00 °C. @ 760.00 mm Hg | |

| Record name | Leucinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000665 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

886 mg/mL | |

| Record name | Leucinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000665 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

498-36-2, 10303-64-7 | |

| Record name | (±)-2-Hydroxyisocaproic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=498-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Hydroxyisocaproic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanoic acid, 2-hydroxy-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentanoic acid, 2-hydroxy-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-4-methylvaleric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.147 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-2-hydroxy-4-methylvaleric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.603 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEUCIC ACID, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RN4NSX3TY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Leucinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000665 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

76.00 °C. @ 760.00 mm Hg | |

| Record name | Leucinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000665 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.